

# ES-072: A Third-Generation EGFR Inhibitor with Immune-Modulating Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ES-072** is a novel, orally administered, third-generation epidermal growth factor receptor (EGFR) inhibitor. It has demonstrated significant potential in overcoming resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC) harboring the T790M mutation. Beyond its direct inhibitory effects on tumor cell proliferation, **ES-072** exhibits a unique immunoregulatory mechanism by inducing the degradation of programmed death-ligand 1 (PD-L1), thereby enhancing anti-tumor immunity.[1] This dual action of targeting the tumor directly and modulating the tumor microenvironment positions **ES-072** as a promising candidate for both monotherapy and combination therapies in cancer treatment.

#### **Chemical Structure**

While a definitive public domain chemical structure diagram explicitly labeled as **ES-072** is not readily available, it is described as a 4,6-disubstituted pyrimidine compound.[2] Public chemical databases contain an entry for an EGFR inhibitor with the CAS number 879127-07-8, which aligns with the described characteristics of third-generation EGFR inhibitors.

IUPAC Name: N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[3]



SMILES: C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[3]

Molecular Formula: C21H18F3N5O[3]

Molecular Weight: 413.4 g/mol [3]

Figure 1: 2D structure of the EGFR

inhibitor with CAS number 879127-07-8, believed to be **ES-072**. Image courtesy of PubChem.

#### **Core Mechanism of Action**

**ES-072** functions as a potent and selective inhibitor of mutant EGFR, including the T790M resistance mutation.[1] Its mechanism extends beyond simple kinase inhibition to include the modulation of immune checkpoints.

## Signaling Pathway of ES-072-Induced PD-L1 Degradation

**ES-072**'s unique immunomodulatory effect is achieved through the following signaling cascade:

• EGFR Inhibition: **ES-072** selectively binds to and inhibits the kinase activity of mutant EGFR.



- AKT Signaling Suppression: Inhibition of EGFR leads to the downstream suppression of the PI3K/AKT signaling pathway.[1]
- GSK3 $\alpha$  Activation: The suppression of AKT signaling results in the activation of glycogen synthase kinase 3 alpha (GSK3 $\alpha$ ).[1]
- PD-L1 Phosphorylation: Activated GSK3α phosphorylates PD-L1 at serine residues Ser279 and Ser283.[1]
- E3 Ubiquitin Ligase Recruitment: The phosphorylation of PD-L1 serves as a recognition signal for the recruitment of the E3 ubiquitin ligase ARIH1.[1]
- Ubiquitination and Proteasomal Degradation: ARIH1 mediates the K48-linked ubiquitination of PD-L1, targeting it for degradation by the proteasome.[1]
- Enhanced Anti-Tumor Immunity: The degradation of PD-L1 on tumor cells reduces the inhibition of cytotoxic T-cell responses, thereby enhancing the body's natural anti-tumor immunity.[1]



Click to download full resolution via product page

Caption: Signaling pathway of **ES-072**-induced PD-L1 degradation.



**Data Presentation** 

In Vitro Efficacy

| Parameter                  | Cell Lines              | Value                 | Reference |
|----------------------------|-------------------------|-----------------------|-----------|
| IC50 (EGFR<br>T790M/L858R) | H1975                   | < 1 nM                | [1]       |
| PD-L1 Degradation          | U937, H1975,<br>HEK293T | Significant reduction | [1]       |

**In Vivo Efficacy** 

| Model               | Effect                                      | Reference |
|---------------------|---------------------------------------------|-----------|
| BALB/c Mouse Models | Marked inhibition of tumor growth           | [1]       |
| BALB/c Mouse Models | Enhanced CD8+ cytotoxic T-cell infiltration | [1]       |

### Phase 1 Clinical Trial Pharmacokinetics in NSCLC

**Patients** 

| Parameter                                          | Value             | Reference |
|----------------------------------------------------|-------------------|-----------|
| Half-life (t1/2)                                   | 24.5 hours        | [4]       |
| Time to Maximum  Concentration (T <sub>max</sub> ) | ~4 hours          | [4]       |
| Recommended Phase 2 Dose (RP2D)                    | 300 mg once daily | [4]       |

## Phase 1 Clinical Trial Efficacy in NSCLC Patients with EGFR T790M Mutations



| Parameter                     | Value | Reference |
|-------------------------------|-------|-----------|
| Objective Response Rate (ORR) | 46.2% | [4]       |
| Disease Control Rate (DCR)    | 76.9% | [4]       |

# Experimental Protocols High-Throughput Screening for PD-L1 Degradation Inducers

A high-throughput screening of 2,125 FDA-approved compounds was conducted to identify potent inducers of PD-L1 degradation. The specific cell lines and assay conditions for the primary screen are not detailed in the provided references, but such screens typically involve automated microscopy or flow cytometry to quantify PD-L1 expression levels on the cell surface following compound treatment.

#### In Vitro Cell-Based Assays

- Cell Lines: U937, H1975, and HEK293T cells were utilized.[1]
- Treatment: Cells were treated with **ES-072**. To confirm the mechanism, experiments were also conducted in the presence of the proteasome inhibitor MG132 or with GSK3α inhibition. [1]
- Analysis: Membrane PD-L1 expression was quantified, likely using flow cytometry or Western blotting of membrane protein fractions.

#### In Vivo Animal Studies

- Animal Model: BALB/c mice were used for tumor xenograft studies.[1]
- Treatment: Mice with established tumors were treated with ES-072. Combination therapy with anti-CTLA4 antibodies was also investigated.[1]
- Analysis: Tumor growth was monitored over time. Upon completion of the study, tumors were likely excised for immunohistochemical analysis to assess the infiltration of CD8+ cytotoxic T-



cells.

#### First-in-Human Phase 1 Clinical Trial

- Study Design: A dose-escalation and dose-expansion study was conducted with oral ES-072 administered once daily at doses ranging from 25-450 mg.[4]
- Patient Population: 19 patients with non-small-cell lung cancer harboring EGFR T790M mutations were enrolled.[4]
- Pharmacokinetic Analysis: Characteristic pharmacokinetic parameters were assessed during the single-dose escalation phase and in the first cycle of the multiple-dose escalation phase.
   [4]
- Tumor Response Evaluation: Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[4]





Click to download full resolution via product page

Caption: Simplified workflow of the first-in-human Phase 1 clinical trial of **ES-072**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EGFR inhibitor | C21H18F3N5O | CID 9549299 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase 1 Study of ES-072, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ES-072: A Third-Generation EGFR Inhibitor with Immune-Modulating Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613332#what-is-the-chemical-structure-of-es-072]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com